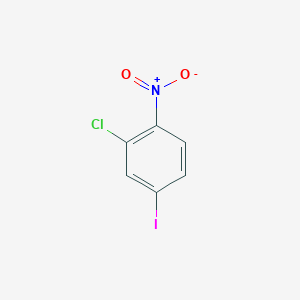

2-Chloro-4-iodo-1-nitrobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Chloro-4-iodo-1-nitrobenzene is a chemical compound with the molecular formula C6H3ClINO2 and a molecular weight of 283.45 . It is a solid substance .

Synthesis Analysis

The synthesis of compounds similar to this compound, such as nitrochlorobenzenes, typically involves the nitration of chlorobenzene . This reaction yields both the 2- and 4-nitro derivatives, which can be separated by crystallization and distillation .

Molecular Structure Analysis

The this compound molecule contains a total of 14 bonds. There are 11 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .

Chemical Reactions Analysis

Nitro compounds can undergo nucleophilic aromatic substitution reactions . The reaction involves the attack of a nucleophile on the aromatic ring, forming a cationic intermediate . The aromatic ring is then regenerated by the loss of a proton from the intermediate .

Physical and Chemical Properties Analysis

This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Applications De Recherche Scientifique

Electrochemical Sensing

One significant application of 2-Chloro-4-iodo-1-nitrobenzene and related compounds is in the field of electrochemical sensing. For instance, the in-situ pyrolytic synthesis of zinc stannate-graphitic carbon nitride nanocomposite material has shown potential in electrochemical sensing of nitrobenzene, indicating the relevance of similar nitrobenzene compounds in sensor development (Vinoth, Rajaitha, & Pandikumar, 2020).

Microbial Degradation

Research has shown that certain bacterial strains can utilize chloro-nitrobenzene compounds as a sole source of carbon, nitrogen, and energy. This highlights the role of these compounds in microbial degradation processes. A study on Pseudomonas acidovorans XII, for instance, demonstrated its ability to degrade 1-chloro-4-nitrobenzene (Shah, 2014).

Halogenation Reactions

This compound and related compounds are also significant in halogenation reactions. For example, research has been conducted on the ring halogenations of polyalkylbenzenes, utilizing various halogenating agents and catalysts. This area of study underscores the importance of chloro-nitrobenzene compounds in chemical synthesis (Bovonsombat & Mcnelis, 1993).

Catalysis and Chemical Synthesis

These compounds are also used in catalysis and other chemical synthesis processes. For instance, research on zeolite catalysis of aromatic nitrations with dinitrogen pentoxide involves the use of chloro-nitrobenzene compounds, showcasing their role in facilitating specific chemical reactions (Claridge et al., 1999).

Nanotechnology

In nanotechnology, chloro-nitrobenzene compounds have been used in the construction of nanowires on graphite, demonstrating their utility in the development of nanostructured materials (Jiang, Wang, & Deng, 2007).

Mécanisme D'action

Target of Action

The primary target of 2-Chloro-4-iodo-1-nitrobenzene is the benzene ring in organic compounds. The benzene ring is a key structural component in many organic compounds, and its reactivity plays a crucial role in the synthesis of various chemical derivatives .

Mode of Action

This compound interacts with its targets through a process known as electrophilic aromatic substitution . In the first, slow or rate-determining step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involving the synthesis of benzene derivatives. The compound’s electrophilic aromatic substitution mechanism plays a key role in these pathways, facilitating the formation of new chemical structures .

Pharmacokinetics

Given its chemical structure, it is likely that these properties would be influenced by factors such as its solubility, stability, and reactivity .

Result of Action

The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. In general, its interaction with benzene rings can lead to the formation of a wide range of chemical derivatives, potentially influencing various biochemical processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other chemical species can affect its reactivity and the outcomes of its interactions with benzene rings .

Safety and Hazards

This chemical is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has been associated with acute oral toxicity, acute dermal toxicity, acute inhalation toxicity (dusts and mists), skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the respiratory system being the target organ . It is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

Orientations Futures

The hydrogenation of 1-iodo-4-nitrobenzene, a compound similar to 2-Chloro-4-iodo-1-nitrobenzene, has been studied as a model reaction to assess the catalytic performance of prepared catalysts . The addition of a promoter affected the reducibility of Ru nanoparticles as well as the performance of the catalyst in the hydrogenation reaction . This suggests potential future directions for research into the reactivity and applications of this compound.

Propriétés

IUPAC Name |

2-chloro-4-iodo-1-nitrobenzene |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3ClINO2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFZDMPIWHWAUGI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)Cl)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3ClINO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.45 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Methylpropan-2-yl)oxycarbonyl]-2-oxo-1,3-dihydroquinoxaline-6-carboxylic acid](/img/structure/B2822321.png)

![3-Bromopyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2822324.png)

![4-(2-{4-[(3-Fluorophenyl)methyl]piperazin-1-yl}pyrimidin-4-yl)morpholine](/img/structure/B2822326.png)

![N'-(6-bromo-4-phenylquinazolin-2-yl)-[1,1'-biphenyl]-4-carbohydrazide](/img/structure/B2822330.png)

![1'-(2-chlorobenzoyl)-3H-spiro[2-benzofuran-1,4'-piperidine]-3-one](/img/structure/B2822331.png)

![5-cyclopropyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]-1,2-oxazole-3-carboxamide](/img/structure/B2822335.png)

![N-{2-[2-(3-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-N'-(3-methoxyphenyl)ethanediamide](/img/structure/B2822342.png)